4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide
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Overview
Description
4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide is an organic compound that features a benzamide core with a difluoromethyl group and a prop-2-yn-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl iodide under appropriate conditions.
Alkyne Functionalization: The prop-2-yn-1-yl group is introduced through a coupling reaction, often using a palladium-catalyzed Sonogashira coupling reaction with a suitable alkyne precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the prop-2-yn-1-yl group can facilitate covalent modification of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzene
- 4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzoic acid
- 4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzylamine
Uniqueness
4-(Difluoromethyl)-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the difluoromethyl and prop-2-yn-1-yl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(difluoromethyl)-N-prop-2-ynylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c1-2-7-14-11(15)9-5-3-8(4-6-9)10(12)13/h1,3-6,10H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIANGAPEBVNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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